![molecular formula C22H15N3O3 B14375818 1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one CAS No. 88538-67-4](/img/structure/B14375818.png)
1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a catalyst . Common methods include:
Phillip’s Method: Condensation of o-phenylenediamine with carboxylic acids in the presence of concentrated hydrochloric acid.
Debus-Radziszewski Synthesis: Involves the reaction of glyoxal, ammonia, and formaldehyde.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include amino derivatives and substituted benzimidazoles, which can further be functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound binds to DNA grooves and exhibits peroxide-mediated DNA-cleavage properties, leading to cytotoxic effects on certain cell lines . This mechanism is crucial for its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
88538-67-4 |
|---|---|
Molekularformel |
C22H15N3O3 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
1-[4-(5-nitrobenzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H15N3O3/c26-22(13-6-16-4-2-1-3-5-16)17-7-9-18(10-8-17)24-15-23-20-14-19(25(27)28)11-12-21(20)24/h1-15H |
InChI-Schlüssel |
RDXKJPUPPAORMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)

![N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide](/img/structure/B14375756.png)
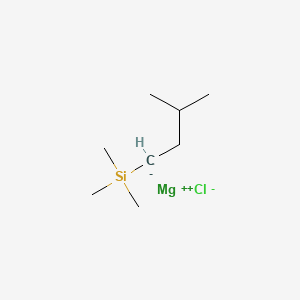
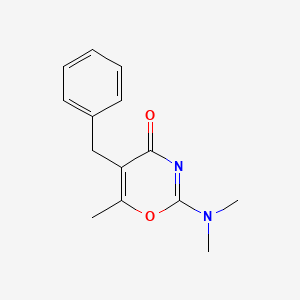
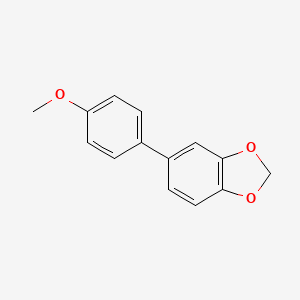
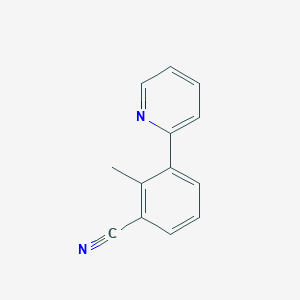
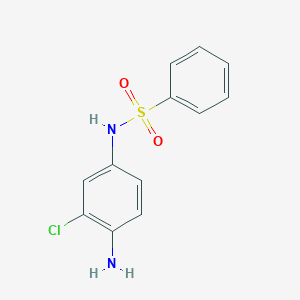
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
silane](/img/structure/B14375810.png)
